molecular formula C21H17N3O2 B2618617 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899729-00-1

3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2618617
CAS No.: 899729-00-1
M. Wt: 343.386
InChI Key: LXJBSTJNXNZNNS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-benzoxazine class of heterocyclic molecules, characterized by a fused pyrazole-oxazine core. The structure incorporates a pyridin-4-yl substituent at the 5-position and a phenolic hydroxyl group at the 3-position of the benzoxazine ring.

Properties

IUPAC Name

3-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-16-5-3-4-15(12-16)18-13-19-17-6-1-2-7-20(17)26-21(24(19)23-18)14-8-10-22-11-9-14/h1-12,19,21,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBSTJNXNZNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyridine derivatives and benzopyrazole precursors. These intermediates are then subjected to cyclization reactions under controlled conditions to form the oxazine ring. Key reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and subsequent functionalization of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzopyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinone derivatives, while reduction can lead to the formation of dihydro or tetrahydro derivatives of the compound.

Scientific Research Applications

3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound Potential Implications References
9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Cl (9), 4-F-phenyl (2) Chlorine at C9; fluorophenyl vs. phenol at C3 Reduced polarity; altered bioactivity
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine Butoxy (4-phenyl), Propoxy (5-phenyl) Alkoxy groups vs. phenolic hydroxyl at C3 Increased lipophilicity; lower reactivity
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine Ethoxy (5-phenyl), Phenyl (2) Ethoxy substitution at C5; no pyridine ring Diminished π-stacking; altered solubility
4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazin-2-yl)phenol Cl (4), Pyridin-2-yl (5) Pyridin-2-yl vs. pyridin-4-yl; chlorine at C4 Varied steric effects; receptor selectivity
9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9), Naphthyl (2), Methyl (5) Bromine and naphthyl substituents; methyl vs. H at C5 Enhanced bulk; potential cytotoxicity

Key Observations:

Halogenated derivatives (e.g., Cl, Br) exhibit higher lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Aromatic Ring Variations: Pyridin-4-yl vs. pyridin-2-yl () alters electronic distribution and binding interactions. Pyridin-4-yl’s symmetric nitrogen position may favor stronger π-stacking in biological targets .

Biological Activity Trends: Pyrazolo-benzoxazines with pyridinyl groups (e.g., ) are associated with kinase inhibition and receptor antagonism. The target compound’s phenol group may enhance binding to polar active sites, as seen in adenosine receptor antagonists like SCH 58261 . Alkoxy-substituted analogs () are less reactive due to electron-donating groups, which could reduce metabolic degradation but also limit hydrogen-bonding interactions .

Research Findings and Data

Physicochemical Properties:

  • Solubility: Phenolic hydroxyl group increases solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated or alkoxy analogs .
  • Thermal Stability: Benzoxazine derivatives generally exhibit high thermal stability (>200°C), though phenolic groups may lower decomposition temperatures due to hydrogen bonding .

Biological Activity

The compound 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol represents a significant class of heterocyclic compounds that exhibit promising biological activities. Its complex structure, characterized by multiple aromatic rings and heteroatoms, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structural Characteristics

This compound features a benzo[e]pyrazolo structure fused with a pyridine moiety and a phenolic group. The molecular formula is C22H19N3O3C_{22}H_{19}N_{3}O_{3} with a molecular weight of approximately 373.4 g/mol . The presence of the pyridine ring and the phenolic hydroxyl group enhances its potential for biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the benzo[e]pyrazolo framework have been tested against various bacterial strains, including Staphylococcus aureus and Candida albicans , showing effective inhibition of growth at low minimum inhibitory concentrations (MICs) . The compound's ability to disrupt biofilm formation has also been noted, which is crucial in treating persistent infections.

Anticancer Potential

Several studies have reported on the cytotoxic effects of related compounds against cancer cell lines. For example, certain derivatives demonstrated IC50 values in the micromolar range against various tumor cell lines . The mechanism often involves apoptosis induction and cell cycle arrest, highlighting the potential for developing anticancer therapeutics based on this scaffold.

Enzyme Inhibition

The structural features of this compound suggest possible interactions with enzymes such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatments. Compounds with similar structures have shown promising AChE inhibitory activity .

Case Studies

A recent study evaluated the biological activity of compounds similar to this compound. The results highlighted:

CompoundMIC (μg/mL)Activity Type
Compound A0.98Antibacterial (MRSA)
Compound B7.80Antifungal (C. albicans)
Compound C<10Cytotoxicity (Cancer Cell Lines)

These findings underscore the compound's potential as a lead structure for further development in antimicrobial and anticancer therapies.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : Binding to specific enzymes or receptors alters their activity.
  • Cell Membrane Disruption : Interaction with bacterial membranes can lead to cell lysis.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Q & A

Q. Experimental Design :

  • Synthesize analogs with controlled substitutions (e.g., halogenation, methoxy groups).
  • Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Contradictions often arise from:

Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization but reduce yield due to side reactions .

Catalyst Use : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can alter regioselectivity .

Purification Methods : Chromatography vs. recrystallization impacts purity and yield calculations .

Q. Resolution Strategy :

  • Replicate reactions under standardized conditions (solvent, temperature, catalyst).
  • Use HPLC-DAD to quantify impurities and validate yields .

Basic Question: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

Enzyme Inhibition Assays :

  • Measure IC₅₀ against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits .

Cellular Viability Assays :

  • MTT assay to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Receptor Binding Studies :

  • Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCR targets) .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2, β-amyloid) .

MD Simulations :

  • Run GROMACS simulations to assess stability of ligand-protein complexes over 100-ns trajectories .

ADMET Prediction :

  • Apply SwissADME to evaluate Lipinski’s Rule of Five compliance and blood-brain barrier permeability .

Advanced Question: What methodologies assess the compound’s pharmacokinetic properties, such as bioavailability?

Methodological Answer:

In Vitro Permeability :

  • Caco-2 cell monolayer assays predict intestinal absorption .

Metabolic Stability :

  • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

In Silico Tools :

  • Veber’s Rules : Calculate topological polar surface area (TPSA < 140 Ų) and rotatable bonds (<10) .

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